2-Chloro-1-(chloromethyl)ethyl carbamate

描述

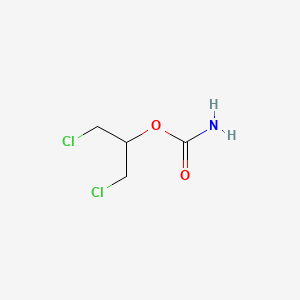

2-Chloro-1-(chloromethyl)ethyl carbamate (CAS: listed in ) is a halogenated carbamate derivative characterized by two chlorine atoms on its ethyl backbone. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and specialty chemicals due to their reactivity and stability.

属性

CAS 编号 |

587-01-9 |

|---|---|

分子式 |

C4H7Cl2NO2 |

分子量 |

172.01 g/mol |

IUPAC 名称 |

1,3-dichloropropan-2-yl carbamate |

InChI |

InChI=1S/C4H7Cl2NO2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2,(H2,7,8) |

InChI 键 |

JMNCUXPHXKHBPY-UHFFFAOYSA-N |

SMILES |

C(C(CCl)OC(=O)N)Cl |

规范 SMILES |

C(C(CCl)OC(=O)N)Cl |

其他CAS编号 |

587-01-9 61791-12-6 |

Pictograms |

Irritant |

溶解度 |

0.04 M |

同义词 |

castor oil, hydrogenated and ethoxylated castor oil, hydrogenated, ethoxylated EL-40 HCO 60 hydrogenated, ethoxylated castor oil polyethoxylated castor oil polyoxyethylene castor oil polyoxyl 60 |

产品来源 |

United States |

相似化合物的比较

Structural and Spectral Comparison

Compound 1b: 2-Chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate (CAS: 220499-01-4)

Target Carbamate :

- Limited spectral data is available in the evidence, but its carbamate group (NHCOO) differentiates it from 1b’s ester functionality.

Table 1: Structural and Spectral Comparison

| Compound | Functional Group | Key ¹H/¹³C-NMR Peaks | Source |

|---|---|---|---|

| Compound 1b | Ester | δ 5.21 (CH), δ 177.3 (C=O) | |

| 2-Chloro-1-(chloromethyl)ethyl carbamate | Carbamate | Not explicitly reported |

Compound 1b :

- Synthesis: Produced via hydrolysis of 1,3-dichloro-2-propyl esters using bases (e.g., sodium carbonate or 1-butylimidazole) in solvents like 1,4-dioxane or 1-butanol.

- Unique Stability: Unlike other esters, 1b exhibited identical yields (≈80%) in both 1,4-dioxane and 1-butanol with sodium carbonate, suggesting solvent-independent stability .

Target Carbamate :

Comparison with Functionally Similar Compounds

Tris[2-chloro-1-(chloromethyl)ethyl] phosphate (TDCP)

Structural Features :

- A chlorinated organophosphate flame retardant with three 2-chloro-1-(chloromethyl)ethyl groups.

Environmental and Regulatory Profile :

Target Carbamate :

- No environmental or regulatory data is provided in the evidence, highlighting a critical research gap.

Table 3: Environmental and Regulatory Profiles

| Compound | Persistence | Regulatory Status | Source |

|---|---|---|---|

| TDCP | Very high (t₁/₂=231d) | Restricted under REACH | |

| This compound | Unknown | Not specified |

Key Research Findings and Gaps

Stability in Synthesis : Compound 1b’s unique solvent-independent reactivity contrasts with other esters, suggesting structural resilience in hydrolysis reactions .

Environmental Concerns : TDCP’s persistence and regulatory restrictions underscore the need to evaluate similar halogenated compounds (e.g., the target carbamate) for environmental risks .

Data Limitations : The target carbamate lacks detailed spectral, synthetic, and toxicological data, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。